ent-Ticagrelor
Description
Properties
Molecular Formula |
C₂₃H₂₈F₂N₆O₄S |
|---|---|
Molecular Weight |
522.57 |
Synonyms |
(1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to ent-Ticagrelor, serving as metabolites, degradation impurities, or derivatives used in pharmaceutical analysis:
N-Nitroso Ticagrelor (CAS: 2476859-55-7)
- Structure : An N-nitroso derivative of Ticagrelor, with the molecular formula C23H27F2N7O5S and a molecular weight of 551.6 g/mol .
- Key Difference: The addition of a nitroso group (-NO) alters reactivity and toxicity, making it unsuitable for therapeutic use but essential for regulatory compliance.
Deshydroxyethoxy Ticagrelor (CAS: 220347-05-7)
- Structure : Lacks the hydroxyethoxy group present in Ticagrelor, with the formula C21H24F2N6O3S and molecular weight 478.52 g/mol .
- Role: Identified as a metabolite or degradation product, it is used as a reference material in toxicological studies.
- Key Difference : Structural simplification reduces its antiplatelet activity but enhances utility in metabolic pathway studies.
Ticagrelor Related Compound 57 (CAS: 1402150-32-6)
- Structure : Features a chloro-substituted pyrimidine ring (C14H23ClN4O4S , MW: 402.88 g/mol).
- Role: A synthesis intermediate or impurity, it is used to validate chromatographic methods. Unlike this compound, its chlorinated structure may arise from incomplete aminolysis during production .
- Key Difference : The chlorine atom increases molecular weight and alters hydrophobicity, affecting retention times in HPLC analysis.
Ticagrelor Degradation Impurity EP-A
- Synthesis: Produced via condensation, cyclization, aminolysis, and deprotection steps from specific precursors.
- Role : A degradation product critical for stability studies. Its formation under stress conditions (e.g., heat, pH) highlights vulnerabilities in Ticagrelor’s structure, unlike the more stable this compound enantiomer .
- Key Difference: Contains a cyclopentadieno-dioxolane moiety, which may contribute to oxidative instability.
Data Tables
Table 1: Structural and Analytical Comparison
Table 2: Pharmacological and Regulatory Roles
Research Findings and Implications
- Chiral HPLC methods using this compound as a reference can detect undesired enantiomers in APIs .
- N-Nitroso Ticagrelor: Recent studies emphasize its role in mitigating carcinogenic risk, with detection limits as low as 0.03 ppm in APIs .
- Deshydroxyethoxy Ticagrelor : In vitro studies show it lacks significant P2Y12 binding, confirming that structural modifications at the hydroxyethoxy site abolish antiplatelet activity .
Preparation Methods
Classical Condensation and Cyclization Pathway
The foundational synthesis begins with the condensation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (Compound 2) and 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl]oxy}ethanol (Compound 3) using diisopropylethylamine (DIPEA) in tetrahydrofuran (THF). This step forms a dimer impurity due to dual chloro-group displacement, necessitating purification via non-polar solvents. Subsequent reduction with iron powder in acetic acid yields an intermediate that undergoes triazolo-ring formation with isoamyl nitrite. While this route achieves 85.7% yield and >99.8% purity, the lack of enantiomeric specificity limits its utility for ent-Ticagrelor without chiral modifiers.
Patent-Based Optimizations for Stereochemical Purity
Advanced Purification and Polymorphic Control
Solvent-Antisolvent Crystallization
The WO2017072790A1 patent highlights a crystallization process using acetone and water to produce Ticagrelor’s Polymorph Form V . Dissolving the crude product in 3 volumes of acetone followed by anti-solvent addition (10 volumes of water) precipitates the pure form with 90% yield. This method’s adaptability to this compound would depend on the enantiomer’s solubility profile, which may differ due to altered intermolecular interactions.
Comparative Analysis of Synthetic Methods
Challenges in Enantioselective Synthesis
Producing this compound demands inversion of all chiral centers, a non-trivial task given the complexity of Ticagrelor’s structure. Potential strategies include:
-
Enantiomeric Starting Materials : Using mirror-image precursors in the condensation step.
-
Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates, though this requires identifying suitable enzymes.
-
Asymmetric Catalysis : Transition-metal catalysts with chiral ligands to induce desired stereochemistry during cyclopentane-diol formation.
Notably, none of the reviewed sources address these methods directly, underscoring a gap in the literature regarding this compound-specific syntheses.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when comparing ent-Ticagrelor to other P2Y12 inhibitors (e.g., clopidogrel) in preclinical or clinical studies?
- Methodological Guidance :
- Use randomized, double-blind, multicenter trials to minimize bias, as demonstrated in the PLATO trial comparing ticagrelor and clopidogrel .
- Ensure adequate sample size calculations to detect clinically relevant differences in primary endpoints (e.g., cardiovascular death, myocardial infarction).
- Standardize platelet inhibition assays (e.g., VerifyNow, light transmission aggregometry) to quantify pharmacodynamic effects.
Q. How do pharmacokinetic parameters of this compound influence dosing regimens in diverse populations (e.g., renal/hepatic impairment)?
- Methodological Guidance :
- Conduct population pharmacokinetic (PopPK) modeling to assess covariates like age, weight, and comorbidities.
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise measurement of plasma concentrations .
- Incorporate therapeutic drug monitoring in subgroups with metabolic anomalies to optimize efficacy and safety.
Q. What are the key biochemical pathways affected by this compound’s reversible P2Y12 receptor antagonism?
- Methodological Guidance :
- Employ in vitro assays (e.g., cAMP modulation studies) to characterize receptor-binding kinetics.
- Compare adenosine uptake potentiation effects between this compound and other thienopyridines using cell-based models .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between this compound and other antiplatelet agents across heterogeneous patient cohorts?
- Methodological Guidance :
- Perform meta-regression analyses to identify confounding variables (e.g., genetic polymorphisms like CYP2C19).
- Use the ENTREQ framework to enhance transparency in qualitative synthesis, including detailed coding protocols and software tools (e.g., NVivo) .
- Report 95% confidence intervals and effect sizes for all statistical comparisons to contextualize clinical relevance .
Q. What strategies optimize the synthesis and purification of this compound in pharmaceutical development?
- Methodological Guidance :
- Apply chiral chromatography to isolate enantiomers with high purity, ensuring reproducibility in preclinical testing.
- Characterize crystallographic properties via X-ray diffraction to confirm structural stability under varying conditions.
Q. How should researchers address non-procedure-related bleeding risks associated with this compound in long-term studies?
- Methodological Guidance :
- Implement longitudinal observational studies with time-to-event analyses (e.g., Cox proportional hazards models) .
- Use propensity score matching to balance baseline bleeding risk factors (e.g., age, concomitant NSAID use).
Q. What methodologies are recommended for systematic reviews evaluating this compound’s safety profile across global populations?
- Methodological Guidance :
- Follow PRISMA guidelines for literature screening, prioritizing studies with robust blinding and endpoint adjudication.
- Extract data using standardized tools (e.g., Covidence) and assess bias via Cochrane Risk of Tool .
- Stratify results by geographic region and comorbidities to identify context-specific risks.
Methodological Best Practices
-
Literature Search Optimization :
-
Statistical Reporting :
-
Ethical and Feasibility Considerations :
- Ensure research questions are answerable within resource constraints (e.g., cost, time) and align with ethical review board requirements .
Key Data from Seminal Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
